An In-depth Technical Guide to Fmoc-Glu(OMe)-OH for Advanced Research
An In-depth Technical Guide to Fmoc-Glu(OMe)-OH for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Glu(OMe)-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-methyl ester, is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry.[1][2][3] Its unique structural features make it an indispensable building block for the synthesis of complex peptides and peptidomimetics, which are critical in drug discovery, therapeutic development, and various biomedical research applications.[4][5] This guide provides a comprehensive overview of its properties, applications, and the technical protocols for its use.
Core Properties and Specifications
Fmoc-Glu(OMe)-OH is a white to off-white solid, characterized by the presence of a base-labile Fmoc protecting group on the alpha-amino group and a methyl ester protecting the side-chain gamma-carboxyl group.[1][6] This strategic protection scheme is central to its utility in solid-phase peptide synthesis (SPPS).[1][5]
Physicochemical and Handling Data
| Property | Value | References |
| CAS Number | 145038-50-2 | [1][2][3][7] |
| Molecular Formula | C21H21NO6 | [2][3][7] |
| Molecular Weight | 383.39 g/mol | [2][6][8] |
| Appearance | White to off-white solid | [1][6] |
| Purity | ≥97% to >99% (HPLC) | [5][6][8] |
| Storage Temperature | 2-8°C or -20°C for long-term storage | [2][6][7] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [6] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Glu(OMe)-OH is as a protected amino acid building block in Fmoc-based solid-phase peptide synthesis.[1][5] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine.[9][10] This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.[10]
The methyl ester on the gamma-carboxyl group of the glutamic acid side chain serves as a permanent protecting group throughout the synthesis. This prevents the side chain from participating in unwanted reactions during peptide elongation. This protection strategy is crucial for ensuring the synthesis of peptides with the correct sequence and high purity.[1]
Logical Workflow of Fmoc-SPPS
The following diagram illustrates the iterative cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Peptide Coupling using Fmoc-Glu(OMe)-OH
This protocol outlines a standard procedure for coupling Fmoc-Glu(OMe)-OH to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-Glu(OMe)-OH
-
Resin with N-terminally deprotected peptide
-
Coupling/Activating agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove residual piperidine.
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-Glu(OMe)-OH (3-5 equivalents relative to resin loading) and an equivalent amount of HBTU/HATU in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and Isopropanol (2-3 times) to remove unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates successful and complete coupling.
-
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Chemical Structure and Protecting Groups
The functionality of Fmoc-Glu(OMe)-OH in SPPS is dictated by its protecting groups. The diagram below highlights the key components of the molecule.
Applications in Research and Development
The incorporation of glutamic acid is critical for the function of many biologically active peptides. Fmoc-Glu(OMe)-OH is therefore a key reagent in:
-
Drug Discovery: Synthesizing peptide-based drug candidates for a wide range of therapeutic areas, including oncology, metabolic disorders, and infectious diseases.[4]
-
Structural Biology: Creating peptides to study protein-protein interactions, enzyme mechanisms, and protein folding.[4]
-
Bioconjugation: Serving as a building block in the synthesis of peptides that will be linked to other molecules, such as antibodies or imaging agents, for targeted drug delivery and diagnostics.[5]
-
Biomaterials: Developing peptide-based hydrogels and scaffolds for tissue engineering and regenerative medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-Glu(OMe)-OH, 145038-50-2 | BroadPharm [broadpharm.com]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
